molecular formula C12H6Cl2N2S B2572424 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 383146-17-6

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine

Cat. No. B2572424
M. Wt: 281.15
InChI Key: CWEOZFYHWWTMLH-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using different methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . In another example, Zhihui Zhou and team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine .


Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors .

Scientific Research Applications

Synthesis and Biological Applications

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine serves as a key intermediate in the synthesis of various thienopyrimidine derivatives with significant medicinal and biological activities. For instance:

  • Anticancer Activity : A novel class of thieno[3,2-d]pyrimidine derivatives has been identified as potent inhibitors of VEGF receptor-2 kinase, which plays a crucial role in the formation of new blood vessels from tumors, indicating their potential as anticancer agents (Song, 2007). Moreover, derivatives synthesized from 4-chlorothieno[2,3-d]pyrimidine have shown potent to moderate growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines (Elansary et al., 2012).

  • Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives have demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

  • Antimicrobial Activities : New scaffolds of thieno[3,2-d]pyrimidines have been explored for their antimicrobial activities, with some compounds showing potent efficacy against both Gram-negative and Gram-positive bacteria, as well as higher antifungal activity compared to the reference drug ketoconazole (Hafez et al., 2016).

  • Radioprotective and Antitumor Activities : Novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety were synthesized and exhibited promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

Synthesis Techniques

The synthesis of 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine and its derivatives involves various techniques, including microwave-assisted synthesis and other efficient transformations under specific conditions, highlighting the versatility of this compound in chemical syntheses (Hesse et al., 2007).

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine and they have become an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of new thienopyrimidine derivatives with enhanced biological activities is a promising area of research .

properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEOZFYHWWTMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine

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